ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate
CAS No.: 1174880-02-4
Cat. No.: VC4200328
Molecular Formula: C10H13F3N2O2
Molecular Weight: 250.221
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1174880-02-4 |
|---|---|
| Molecular Formula | C10H13F3N2O2 |
| Molecular Weight | 250.221 |
| IUPAC Name | ethyl 4-[5-(trifluoromethyl)pyrazol-1-yl]butanoate |
| Standard InChI | InChI=1S/C10H13F3N2O2/c1-2-17-9(16)4-3-7-15-8(5-6-14-15)10(11,12)13/h5-6H,2-4,7H2,1H3 |
| Standard InChI Key | UWMFKJWELZLCIE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCN1C(=CC=N1)C(F)(F)F |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula, , corresponds to a pyrazole ring linked via a butanoate ester to an ethyl group. Key structural features include:
-
A trifluoromethyl (-CF) group at the pyrazole’s 5-position, imparting electron-withdrawing effects and metabolic stability.
-
A butanoate ester side chain at the 1-position of the pyrazole, enhancing lipophilicity and modulating bioavailability.
The IUPAC name, ethyl 4-[5-(trifluoromethyl)pyrazol-1-yl]butanoate, reflects this substitution pattern. Spectroscopic data, including -NMR and -NMR, would typically reveal signals for the pyrazole protons (δ 6.5–7.5 ppm), trifluoromethyl carbons (δ 120–125 ppm, -NMR), and ester carbonyl (δ 170–175 ppm).
Table 1: Molecular and Structural Data
| Property | Value |
|---|---|
| CAS Number | 1174880-02-4 |
| Molecular Formula | |
| Molecular Weight | 250.221 g/mol |
| SMILES | CCOC(=O)CCCN1C(=CC=N1)C(F)(F)F |
| InChIKey | UWMFKJWELZLCIE-UHFFFAOYSA-N |
Synthetic Pathways and Reaction Mechanisms
Multi-Step Synthesis Strategy
The synthesis of ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate involves sequential reactions to construct the pyrazole core and introduce the trifluoromethyl group:
-
Pyrazole Ring Formation:
Cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, reaction of hydrazine with ethyl acetoacetate yields a pyrazole precursor. -
Trifluoromethylation:
Introduction of the -CF group via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide (CFI) or Umemoto’s reagent. This step often requires transition metal catalysts (e.g., CuI) to facilitate C–CF bond formation. -
Esterification and Side-Chain Elongation:
Alkylation of the pyrazole nitrogen with ethyl 4-bromobutanoate in the presence of a base (e.g., KCO) to install the butanoate ester.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Hydrazine, ethyl acetoacetate, HCl | 65–75 |
| Trifluoromethylation | CFI, CuI, DMF, 80°C | 50–60 |
| Alkylation | Ethyl 4-bromobutanoate, KCO, DMF | 70–80 |
Optimization challenges include minimizing byproducts during trifluoromethylation and improving regioselectivity in pyrazole substitution.
Physicochemical Properties and Analytical Characterization
Key Properties
While solubility data remain unreported, the compound’s logP (calculated: ~2.5) suggests moderate lipophilicity, suitable for membrane penetration in biological systems. Stability studies indicate susceptibility to ester hydrolysis under strongly acidic or basic conditions, necessitating careful storage.
Spectroscopic Profiles
-
IR Spectroscopy: Strong absorption at ~1740 cm (ester C=O stretch) and 1130–1250 cm (C–F stretches).
-
Mass Spectrometry: Molecular ion peak at m/z 250.1 (M), with fragments at m/z 177 (loss of -COOEt) and 130 (pyrazole-CF).
Comparative Analysis with Structural Analogues
Positional Isomerism Effects
Comparison with ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (CAS 1174860-75-3) reveals:
-
3-CF Isomer: Reduced metabolic stability due to steric hindrance at the 3-position, limiting enzyme interactions.
-
5-CF Isomer: Enhanced bioactivity attributed to optimal electronic effects and spatial orientation.
Current Challenges and Future Research Directions
Limitations
-
Synthetic Scalability: Low yields in trifluoromethylation steps necessitate greener catalysts (e.g., photoredox catalysts).
-
Data Gaps: Absence of in vivo toxicity profiles and environmental impact assessments.
Future Prospects
-
Structure-Activity Relationship (SAR) Studies: Modifying the butanoate chain length or pyrazole substituents to optimize potency.
-
Hybrid Molecules: Conjugating the pyrazole core with bioactive moieties (e.g., chalcones, sulfonamides) for multitarget therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume